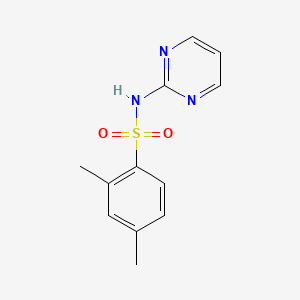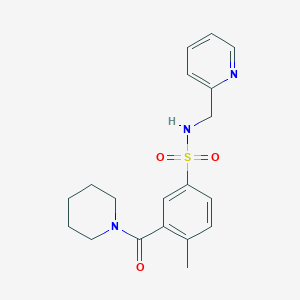
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide, also known as DPBS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPBS has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes.
作用機序
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and protons, leading to a decrease in the concentration of bicarbonate ions in the body. This decrease in bicarbonate ions can have various physiological effects, including a decrease in intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can lead to a decrease in the concentration of bicarbonate ions in the body, which can affect acid-base balance and respiration. 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have anti-tumor activity, which may have potential applications in cancer treatment.
実験室実験の利点と制限
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been extensively studied and its mechanism of action is well understood. However, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide also has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for research on 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrase. Additionally, research could focus on the use of 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide in the treatment of other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, research could explore the potential of 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide as a tool for studying carbonic anhydrase and its role in various physiological processes.
合成法
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid.
科学的研究の応用
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This enzyme is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
2,4-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-5-11(10(2)8-9)18(16,17)15-12-13-6-3-7-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFBTBTIPYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(pyrimidin-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)


![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

